molecular formula C18H28N2O2S B5676441 1-(4-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-2-thienyl)ethanone

1-(4-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-2-thienyl)ethanone

Cat. No. B5676441
M. Wt: 336.5 g/mol
InChI Key: JHQSIMRRELCNFA-IAGOWNOFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including click chemistry approaches for assembling complex structures. For instance, the synthesis of compounds with piperidin-1-yl and hydroxymethyl groups involves starting materials like 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone, employing click chemistry for efficient assembly (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by intricate hydrogen-bonding patterns. For example, enaminones and their analogues exhibit bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers, which are further stabilized by weak interactions, illustrating the complex molecular geometry and interaction patterns within these molecules (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include microwave-assisted synthesis, as seen in the preparation of 2-amino derivatives of thieno[2,3-b]pyridine, highlighting the role of microwave irradiation in enhancing reaction efficiency (Ankati & Biehl, 2010). Additionally, the electrochemical synthesis based on the oxidation of related compounds underscores the diversity of chemical reactions accessible for modifying and synthesizing new molecules (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties, such as thermal stability and crystal structure, are crucial for understanding the behavior of these compounds. Studies often employ techniques like TGA, DSC, and single-crystal XRD analysis to elucidate these aspects, providing insights into the stability and structural characteristics of the synthesized molecules (Govindhan et al., 2017).

Chemical Properties Analysis

Explorations into the chemical properties of these compounds involve examining their reactivity, interactions, and potential biological activities. This includes evaluating their cytotoxicity, antiallergy, and wound-healing potential through various assays and models, indicating the wide range of chemical properties and biological relevance of these molecules (Walsh, Franzyshen, & Yanni, 1989; Vinaya et al., 2009).

properties

IUPAC Name

1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-14(21)18-10-15(13-23-18)11-19-9-6-16(17(22)12-19)20-7-4-2-3-5-8-20/h10,13,16-17,22H,2-9,11-12H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSIMRRELCNFA-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(C(C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CS1)CN2CC[C@H]([C@@H](C2)O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone

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